Iodide vs. Bromide: A 10⁴-Fold SN2 Reactivity Advantage
In gas-phase SN2 and E2 reactions, the reactivity order of common leaving groups is well-established. For primary alkyl systems, the relative reactivity for an SN2 displacement is I⁻ > Br⁻ > Cl⁻. This is due to the significantly weaker carbon-iodine bond (bond dissociation energy ≈ 53 kcal/mol) compared to the carbon-bromine bond (≈ 69 kcal/mol) [1]. While specific rate constants for tert-butyl 3-iodopropanoate and tert-butyl 3-bromopropanoate are not always available in a single study, the class-level inference is unequivocal: the iodopropanoate will react orders of magnitude faster. This reactivity differential is critical for reactions requiring mild conditions or where competing elimination pathways (E2) are a concern with the bromo analog.
| Evidence Dimension | SN2 Reaction Rate (Relative) |
|---|---|
| Target Compound Data | Primary alkyl iodide: ~10⁴ (relative to chloride) |
| Comparator Or Baseline | Primary alkyl bromide: ~10² (relative to chloride) |
| Quantified Difference | Approximately 100-fold higher reactivity for iodide |
| Conditions | Gas-phase SN2 reaction kinetics data |
Why This Matters
For a procurement scientist, this means tert-butyl 3-iodopropanoate can be used in alkylations that would be impractically slow or require forcing conditions with the bromo analog, potentially saving significant time and improving crude purity.
- [1] WikiGenes. Gas-phase data give a reactivity order of iodide > trifluoroacetate > bromide for SN2 and E2 reactions. Previous condensed phase data indicate a reactivity. View Source
